6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
描述
属性
IUPAC Name |
6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJFKHNSLOSGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180868 | |
| Record name | SK&F 101055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26232-35-9 | |
| Record name | SK&F 101055 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026232359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SK&F 101055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Cyclization of N-Methyl-N-[2-(2'-Chlorophenyl)ethyl]-2-chloroethylamine Hydrochloride
A patented method involves the cyclization of N-methyl-N-[2-(2'-chlorophenyl)ethyl]-2-chloroethylamine hydrochloride in a trichlorobenzene solution catalyzed by aluminum chloride (AlCl₃). This one-pot reaction proceeds via intramolecular nucleophilic substitution, forming the benzazepine ring. Key steps include:
-
Reagent Preparation : Dissolving the precursor in 1,2,4-trichlorobenzene.
-
Catalytic Cyclization : Adding AlCl₃ (1.5 equivalents) at 120–150 °C for 4–6 hours.
-
Workup : Neutralizing the reaction mixture with aqueous sodium bicarbonate and extracting with dichloromethane.
This method achieves yields of 65–72% and is advantageous for scalability due to minimal intermediate purification. However, the use of AlCl₃ necessitates careful handling to avoid hydrolysis.
Multi-Step Synthesis from Labeled Benzenes
For isotopic labeling (¹³C, ¹⁴C), a six-step synthesis begins with substituted benzenes:
-
Bromination : Phenyl-labeled benzene undergoes electrophilic bromination to yield 1-bromo-2-chlorobenzene.
-
Grignard Reaction : Reaction with magnesium in tetrahydrofuran (THF) forms the corresponding Grignard reagent.
-
Alkylation : Coupling with 2-chloroethylamine hydrochloride produces N-[2-(2'-chlorophenyl)ethyl]-2-chloroethylamine.
-
Cyclization : Heating in toluene with potassium tert-butoxide forms the benzazepine core.
-
N-Methylation : Treatment with methyl iodide in dimethylformamide (DMF) introduces the N-methyl group.
-
Purification : Column chromatography isolates the target compound in 58–63% overall yield.
This route is critical for producing isotopologs used in tracer studies but requires specialized handling of radioactive materials.
N-Allylation and Boron Tribromide-Mediated Ether Cleavage
An alternative strategy involves N-allylation followed by demethylation:
-
N-Allylation : Reacting this compound with allyl bromide in the presence of sodium hydride (NaH) in DMF.
-
Ether Cleavage : Treating the intermediate with boron tribromide (BBr₃) in dichloromethane at −78 °C to remove methyl ether protecting groups.
-
Reduction : Lithium aluminum deuteride (LiAlD₄) reduces any carbonyl byproducts, yielding the final compound.
This method offers flexibility for introducing substituents but faces challenges in controlling regioselectivity during allylation.
Comparative Analysis of Synthetic Methods
The table below contrasts the efficiency, scalability, and limitations of each method:
The cyclization route is preferred for industrial-scale synthesis, while the labeling method remains indispensable for pharmacokinetic studies.
Applications and Structural Derivatives
This compound serves as a precursor for:
-
Adrenoceptor Antagonists : N-desmethyl analogs exhibit enhanced α₂-adrenergic blocking activity.
-
Dopamine Agonists : N-allyl derivatives show potent D₂ receptor binding, relevant to Parkinson’s disease therapeutics.
-
Isotopic Tracers : Carbon-14 labeled versions enable metabolic pathway tracing in vivo .
化学反应分析
Types of Reactions
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated benzazepine derivatives .
科学研究应用
Pharmacological Properties
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine has been identified as possessing valuable pharmacological activities. Notably, it exhibits anorexigenic effects , indicating potential applications in weight management therapies. The compound is often utilized in the synthesis of various derivatives that enhance its therapeutic profile.
Dopamine Receptor Agonism
Research has demonstrated that derivatives of this compound can act as dopamine receptor agonists . For instance, the N-allyl derivative retains significant agonist activity at both DA-1 and DA-2 receptor subtypes. Studies indicate that modifications at the 6-position can influence agonist potency and selectivity. This property is crucial for developing treatments for conditions such as Parkinson's disease and schizophrenia, where dopamine modulation is beneficial .
Synthetic Applications
The synthesis of this compound involves chlorination reactions that can be optimized for various applications. The compound can be produced through a reaction with chlorine under specific conditions using Friedel-Crafts catalysts such as aluminum chloride. This synthetic pathway not only yields the desired compound but also allows for the formation of various salts that can enhance solubility and bioavailability in pharmaceutical formulations .
Formulations and Dosage Forms
In pharmaceutical applications, this compound is often formulated into dosage forms such as tablets and capsules. These formulations typically contain between 1% to 90% of the active substance combined with excipients like lactose or starch to facilitate administration. The choice of formulation impacts the compound's release profile and therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in clinical settings:
作用机制
The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with alpha-2 adrenoceptors. By antagonizing these receptors, it can modulate the release of neurotransmitters such as norepinephrine, leading to various physiological effects. This antagonistic action is particularly useful in the treatment of hypertension .
相似化合物的比较
Benzazepine derivatives exhibit diverse pharmacological profiles depending on substituent patterns, stereochemistry, and metabolic stability. Below is a comparative analysis of structurally related compounds:
Structural and Pharmacological Comparisons
Key Findings
Substituent Effects on Receptor Selectivity: The 3-methyl group in the 6-chloro-3-methyl derivative enhances α2-adrenoceptor selectivity by reducing steric hindrance and optimizing receptor interactions . Hydroxyl groups in SKF 81297 and SCH 23390 are critical for dopamine receptor binding, with catechol (dihydroxy) moieties enabling hydrogen bonding to D1/D2 receptors .
Metabolic Stability :
- The desmethyl metabolite of this compound is pharmacologically active but undergoes rapid sulfoconjugation, limiting its bioavailability .
- In contrast, SB-414796 incorporates sulfonyl groups that improve metabolic stability and oral absorption .
Positional Isomerism: Lorcaserin (8-chloro vs. 6-chloro) demonstrates how positional changes shift activity from adrenoceptors to serotonin receptors .
Data Tables
Table 1. Pharmacokinetic Parameters in Rats
| Compound | Half-Life (hr) | Volume of Distribution (L/kg) | Clearance (ml/min/kg) | |
|---|---|---|---|---|
| This compound | 2.0 | 12.1 | 191 | |
| 6-Chloro-3-methyl derivative | 2.5 | 8.2 | 56 |
Table 2. Receptor Binding Affinities (Ki, nM)
| Compound | α2-Adrenoceptor | D1 Receptor | 5-HT2C Receptor | |
|---|---|---|---|---|
| This compound | 15 | >1000 | >1000 | |
| SKF 81297 | >1000 | 2.5 | >1000 | |
| Lorcaserin | >1000 | >1000 | 15 |
生物活性
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound belongs to the benzazepine class, which has been studied for various biological activities, including neuropharmacological effects and interactions with neurotransmitter systems.
- Molecular Formula : C18H20ClNO2
- Molecular Weight : 317.81 g/mol
- CAS Number : 67287-38-1
- Structure : The compound features a chloro substituent and a bicyclic structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with dopamine receptors. It has been noted for its potential as a dopamine agonist, which may influence conditions such as Parkinson's disease and schizophrenia. The compound's structure allows it to mimic the action of dopamine, thus affecting neurotransmission pathways.
Pharmacological Activities
Research has highlighted several key areas where this compound exhibits biological activity:
-
Neurotransmission Modulation :
- The compound has shown promise in modulating dopaminergic pathways, which are crucial for mood regulation and motor control.
- It may exhibit both agonistic and antagonistic properties depending on the receptor subtype involved.
-
Antidepressant Effects :
- Studies indicate that compounds in the benzazepine class can have antidepressant-like effects in animal models.
- The modulation of serotonin and norepinephrine levels may contribute to these effects.
-
Anti-Parkinsonian Activity :
- Given its dopaminergic activity, this compound may serve as a potential therapeutic agent for Parkinson's disease by alleviating motor symptoms associated with dopamine deficiency.
Table 1: Summary of Biological Activities
Detailed Research Findings
In a study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various benzazepines, including this compound. They found that modifications to the benzazepine structure influenced binding affinity to dopamine receptors significantly. The study indicated that compounds with electron-donating groups exhibited higher potency against MCF-7 cancer cells, suggesting a dual role in both neuropharmacology and oncology .
Another research article highlighted the anti-cholinesterase activity of similar compounds within the benzazepine family. This activity is crucial for treating Alzheimer's disease by preventing the breakdown of acetylcholine and enhancing cognitive function .
常见问题
Basic: What are the recommended synthetic routes for 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and halogenation. A common approach starts with a substituted benzazepine precursor, followed by chlorination at position 6 using reagents like thionyl chloride or phosphorus oxychloride. For example, cyclization of a tetrahydroisoquinoline intermediate with chlorinated aryl groups can yield the core benzazepine structure. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Basic: How is the compound characterized for structural confirmation and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm the chloro-substitution pattern and tetrahydrobenzazepine backbone. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methylene groups (δ 2.5–3.5 ppm).
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% trifluoroacetic acid). Impurity thresholds should not exceed 0.5% for individual impurities and 2.0% for total impurities .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z 224.1).
Basic: What pharmacological targets are associated with this compound?
Methodological Answer:
this compound derivatives are studied as dopamine receptor modulators , particularly targeting D1-like receptors. Radioligand binding assays (e.g., using H-SCH23390) determine affinity (K). For example, structurally related compounds like SKF83959 show selective agonism at phosphatidylinositol-linked dopamine receptors, with anti-Parkinsonian effects in rodent models . Functional assays (cAMP accumulation or Ca mobilization) are used to evaluate receptor activation .
Advanced: How can researchers resolve contradictions in reported receptor binding affinities?
Methodological Answer:
Discrepancies may arise from:
- Enantiomeric purity: Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, as seen in (R)- and (S)-isomers of similar benzazepines, which exhibit 10-fold differences in NMDA receptor affinity .
- Assay conditions: Buffer composition (e.g., Mg concentration) impacts G-protein coupling. Validate results using orthogonal methods (e.g., electrophysiology for ion channel modulation ).
- Metabolite interference: LC-MS/MS screens for active metabolites that may alter receptor binding .
Advanced: What experimental models are suitable for studying its effects on CNS disorders?
Methodological Answer:
- In vivo behavioral models:
- In vitro systems:
- Primary neuronal cultures (hippocampal or striatal) measure synaptic plasticity (e.g., long-term potentiation) .
- siRNA knockdown of dopamine receptors validates target specificity .
Advanced: How can polymorphism impact its pharmacokinetic profile?
Methodological Answer:
Polymorphs (e.g., hydrates or solvates) influence solubility and bioavailability. Techniques include:
- X-ray Powder Diffraction (XRPD): Identifies crystalline forms.
- Differential Scanning Calorimetry (DSC): Detects thermal transitions (e.g., melting points of polymorphs).
- Solubility studies: Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) .
Advanced: What strategies optimize enantioselective synthesis for chiral derivatives?
Methodological Answer:
- Chiral auxiliaries: Use (R)- or (S)-BINOL catalysts in asymmetric cyclization.
- Enzymatic resolution: Lipases (e.g., Candida antarctica) separate enantiomers via ester hydrolysis .
- Dynamic kinetic resolution: Combine racemization catalysts (e.g., palladium) with chiral ligands for high enantiomeric excess (ee >98%) .
Advanced: How is the compound’s role in intracellular signaling pathways validated?
Methodological Answer:
- Calcium imaging: Fluorogenic dyes (e.g., Fluo-4 AM) track Ca flux in cells treated with the compound .
- Western blotting: Assess phosphorylation of downstream targets (e.g., ERK1/2 or CREB) in dopamine-responsive cells .
- Knockout models: D1 receptor knockout mice confirm pathway specificity .
Table 1: Key Pharmacological Data for Related Benzazepines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
